molecular formula C9H10O2 B1309371 3-Methoxy-4-methylbenzaldehyde CAS No. 24973-22-6

3-Methoxy-4-methylbenzaldehyde

Cat. No. B1309371
CAS RN: 24973-22-6
M. Wt: 150.17 g/mol
InChI Key: TVDHPUFLDYYBPO-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 24973-22-6 . It has a molecular weight of 150.18 and its IUPAC name is 3-methoxy-4-methylbenzaldehyde . It is an off-white to pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-methylbenzaldehyde is 1S/C9H10O2/c1-7-3-4-8 (6-10)5-9 (7)11-2/h3-6H,1-2H3 . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

3-Methoxy-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 150.18 . It should be stored in a refrigerator .

Scientific Research Applications

  • 3-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 24973-22-6 . It has a molecular formula of C9H10O2 and a molecular weight of 150.18 . It appears as an off-white to pale-yellow to yellow-brown solid .

  • Additionally, quantum chemical computations were manipulated by density functional theory (DFT) method in a study . While the specific use of 3-Methoxy-4-methylbenzaldehyde in this context is not clear, it suggests potential applications in computational chemistry or theoretical chemistry.

  • Organic Synthesis

    • 3-Methoxy-4-methylbenzaldehyde can be used as a building block in organic synthesis . It can be used in the preparation of various organic compounds .
  • Nonlinear Optics

    • A related compound, 3-methoxy-4-hydroxy-benzaldehyde, has been investigated for its linear and nonlinear optical properties . This suggests that 3-Methoxy-4-methylbenzaldehyde could potentially have applications in the field of nonlinear optics .
  • 3-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 24973-22-6 . It has a molecular formula of C9H10O2 and a molecular weight of 150.18 . It appears as an off-white to pale-yellow to yellow-brown solid .

  • Additionally, quantum chemical computations were manipulated by density functional theory (DFT) method in a study . While the specific use of 3-Methoxy-4-methylbenzaldehyde in this context is not clear, it suggests potential applications in computational chemistry or theoretical chemistry.

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDHPUFLDYYBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405828
Record name 3-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylbenzaldehyde

CAS RN

24973-22-6
Record name 3-Methoxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24973-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g (27.08 mmol) of 3-methoxy-4-methylbenzoyl chloride, 4.0 ml (34.34 mmol) of 2,6-lutidine and 400 mg of 10% palladium on carbon in 40 ml of THF was rapidly stirred under an atmosphere of hydrogen until no more hydrogen was taken up. Filtration and extraction with ethyl acetate gave title compound as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At ambient temperature, 36.35 g (238.8 mmol) of (3-methoxy-4-methylphenyl)-methanol and 207.6 g (2.4 moles/10 eq.) of manganese oxide are mixed into 730 mL of dichloromethane. Stirring is carried out at ambient temperature overnight, followed by filtration over Celite and rinsing with dichloromethane. After concentration of the combined filtrates, the desired product is obtained.
Quantity
36.35 g
Type
reactant
Reaction Step One
Quantity
207.6 g
Type
catalyst
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dess-Martin periodinane (3 gm, 7.07 mmol) was added to (3-methoxy-4-methylphenyl)methanol (1 gm, 6.57 mmol) in CH2Cl2 (35 ml) at 0° C. After stirring at 0° C. for 0.5 h, some of the CH2Cl2 was removed, reaction mixture was diluted with ether, washed with sodium bicarbonate solution, sodium thiosulfate solution and water. Organic layer was dried and evaporated to obtain 3-methoxy-4-methylbenzaldehyde in quantitative yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-methylbenzaldehyde
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Reactant of Route 6
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Citations

For This Compound
60
Citations
C Fuganti, S Serra - J. Chem. Soc., Perkin Trans. 1, 2000 - thevespiary.org
3-methoxy-4-methylbenzaldehyde-4-methyl-3-nitrobenzaldehyde (110 g) was added at once to a solution of SnCl2. 2H2O (450 g) in 35% HCl (600 mL). The reaction was highly …
Number of citations: 0 www.thevespiary.org
V Valenta, M Protiva - Collection of Czechoslovak Chemical …, 1977 - chemistry.mdma.ch
… ref 1,2 desribe its preparation in two parallel ways which proceed from 3-methoxy-4-methylbenzaldehyde and from 3-benzyloxy-4-methylbenzaldehyde (obtained from the …
Number of citations: 4 chemistry.mdma.ch
V Valenta, M Protiva - chemistry.mdma.ch
… describe its preparation in two parallel ways which proceed from 3-methoxy-4-methylbenzaldehyde and from 3-benzyloxy-4-methylbenzaldehyde (obtained from the corresponding …
Number of citations: 5 chemistry.mdma.ch
H Fukumi, H KURIHARA, H MISHIMA - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… According to the procedure of Jackson’s isoquinoline synthesis,1“ 7 was synthesized from 3—methoxy-4—methylbenzaldehyde (2) in five steps in 80% over—all yield. ~- ’ ' …
Number of citations: 49 www.jstage.jst.go.jp
福見宏, 栗原英志, 三島洋 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… According to the procedure of Jackson’s isoquinoline synthesis,1“ 7 was synthesized from 3—methoxy-4—methylbenzaldehyde (2) in five steps in 80% over—all yield. ~- ’ ' …
Number of citations: 2 jlc.jst.go.jp
T Awad, J DeRuiter, T Belal… - Journal of …, 2009 - academic.oup.com
… 3-Methoxy-4-methylbenzaldehyde was synthesized from commercially available methyl-3-methoxy-4methyl benzoate via RedAl reduction to the corresponding alcohol followed by …
Number of citations: 4 academic.oup.com
MP Johnson, SP Frescas, R Oberlender… - Journal of Medicinal …, 1991 - ACS Publications
… Nitroethane (300 mL), 7.7 g (100 mmol) of ammonium acetate, and 15.0 g (100 mmol) of 3-methoxy-4-methylbenzaldehyde (12)17,18 were combined and heated at reflux in an oil bath …
Number of citations: 75 pubs.acs.org
E Campaigne, Y Abe - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… material for 6, was commercially available, the isomeric 3-methoxy-4-methylbenzaldehyde, needed to prepare 12, had to be synthesized. It had previously been prepared in 62% yield …
Number of citations: 14 onlinelibrary.wiley.com
J Zheng, D Zhao, B Wu, L Wu - China Journal of Chinese …, 2002 - pesquisa.bvsalud.org

RESULTThe structures were identified as ursane I, 3-methoxy-4-methylbenzaldehyde II, veratric acid III, 5-hydroxy-3',4',6,7-tetramethoxyflavone IV, diosmetin(V), …

Number of citations: 21 pesquisa.bvsalud.org
CD True - 1988 - search.proquest.com
… Key steps in the synthesis of 55 and 56 involved a Darzens condensation of 3-methyl-4-methoxybenzaldehyde 80a and 3-methoxy-4-methylbenzaldehyde 80b with methyl …
Number of citations: 2 search.proquest.com

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